Metiamide
Overview
Description
Metiamide is a histamine H2 receptor antagonist . It was developed from another H2 antagonist, burimamide . Metiamide was an intermediate compound in the development of the successful anti-ulcer drug cimetidine (Tagamet) .
Synthesis Analysis
The synthesis of Metiamide involves reacting ethyl 2-chloroacetoacetate with 2 molar equivalents of formamide to give 4-carboethoxy-5-methylimidazole. The carboxylic ester is then reduced with sodium in liquid ammonia via Birch reduction to give the corresponding alcohol .
Molecular Structure Analysis
Metiamide has a molecular formula of C9H16N4S2 and a molar mass of 244.38 g·mol−1 . The IUPAC name for Metiamide is N-Methyl-N’-(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)thiourea .
Chemical Reactions Analysis
Metiamide binds to an H2-receptor located on the basolateral membrane of the gastric parietal cell, blocking histamine effects . This competitive inhibition results in reduced gastric acid secretion and a reduction in gastric volume and acidity .
Physical And Chemical Properties Analysis
Metiamide has a molecular formula of C9H16N4S2 and a molar mass of 244.38 g·mol−1 . The IUPAC name for Metiamide is N-Methyl-N’-(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)thiourea .
Scientific Research Applications
Treatment of Acid-Reflux Disorders
- Application Summary : Metiamide has potential in the treatment and management of acid-reflux disorders such as Gastroesophageal Reflux Disease (GERD), peptic ulcer disease, heartburn, and acid indigestion .
- Methods of Application : Metiamide is administered orally. It works by reducing basal and nocturnal gastric acid secretion, and the amount of gastric acid released in response to stimuli including food, caffeine, insulin, betazole, or pentagastrin .
- Results or Outcomes : Metiamide has been found to effectively reduce the symptoms of acid-reflux disorders, providing relief for patients .
Histamine H2-Receptor Antagonist
- Application Summary : Metiamide is a histamine H2-receptor antagonist. It has been found to be about 10 times more active than burimamide in vitro in antagonizing histamine H2-receptors .
- Methods of Application : Metiamide is administered orally. It works by binding to an H2-receptor located on the basolateral membrane of the gastric parietal cell, blocking histamine effects .
- Results or Outcomes : This competitive inhibition results in reduced gastric acid secretion and a reduction in gastric volume and acidity .
Peptic Ulcer Treatment
- Application Summary : Metiamide has been used in the treatment of peptic ulcers .
- Methods of Application : Metiamide is administered orally. It works by reducing the production of stomach acid, which helps in the healing of ulcers .
- Results or Outcomes : Administration of metiamide resulted in relief of pain within a week in the majority of patients. Healing of duodenal and gastric ulcers was observed .
Development of Cimetidine
- Application Summary : Metiamide was an intermediate compound in the development of the successful anti-ulcer drug cimetidine (Tagamet) .
- Methods of Application : The development involved modification of the thiourea group in Metiamide to a guanidine group, resulting in Cimetidine .
- Results or Outcomes : Cimetidine became a widely used drug for the treatment of peptic ulcers and gastroesophageal reflux disease .
Inhibition of Hepatic CYP450 Enzyme System
- Application Summary : Metiamide inhibits many of the isoenzymes of the hepatic CYP450 enzyme system .
- Methods of Application : Metiamide is administered orally. It works by binding to the enzymes and inhibiting their activity .
- Results or Outcomes : This inhibition can affect the metabolism of other drugs, potentially leading to drug interactions .
Increase in Gastric Bacterial Flora
- Application Summary : Metiamide has been found to increase gastric bacterial flora such as nitrate-reducing organisms .
- Methods of Application : Metiamide is administered orally. It works by altering the environment in the stomach, which can lead to changes in the bacterial flora .
- Results or Outcomes : This can have implications for the health of the gastrointestinal tract .
Development of New Drugs
- Application Summary : Metiamide’s structure and properties have been studied for the development of new drugs .
- Methods of Application : The development process involves modifying the structure of Metiamide and testing the new compounds for desired properties .
- Results or Outcomes : This has led to the development of new drugs with improved properties .
Study of Histamine Receptors
- Application Summary : Metiamide is used in the study of histamine receptors, particularly the H2 receptor .
- Methods of Application : Metiamide is used in laboratory experiments to understand the function and properties of histamine receptors .
- Results or Outcomes : This research has contributed to our understanding of histamine receptors and their role in various physiological processes .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-methyl-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]thiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4S2/c1-7-8(13-6-12-7)5-15-4-3-11-9(14)10-2/h6H,3-5H2,1-2H3,(H,12,13)(H2,10,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPBPLBWLMYGIQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)CSCCNC(=S)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80188390 | |
Record name | Metiamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80188390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Metiamide binds to an H2-receptor located on the basolateral membrane of the gastric parietal cell, blocking histamine effects. This competitive inhibition results in reduced gastric acid secretion and a reduction in gastric volume and acidity. | |
Record name | Metiamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08805 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Metiamide | |
CAS RN |
34839-70-8 | |
Record name | Metiamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34839-70-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Metiamide [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034839708 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Metiamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08805 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | METIAMIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=307755 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Metiamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80188390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METIAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K7670861M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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